

lorlatinib acetate UGT1A4 glucuronidation kinetics

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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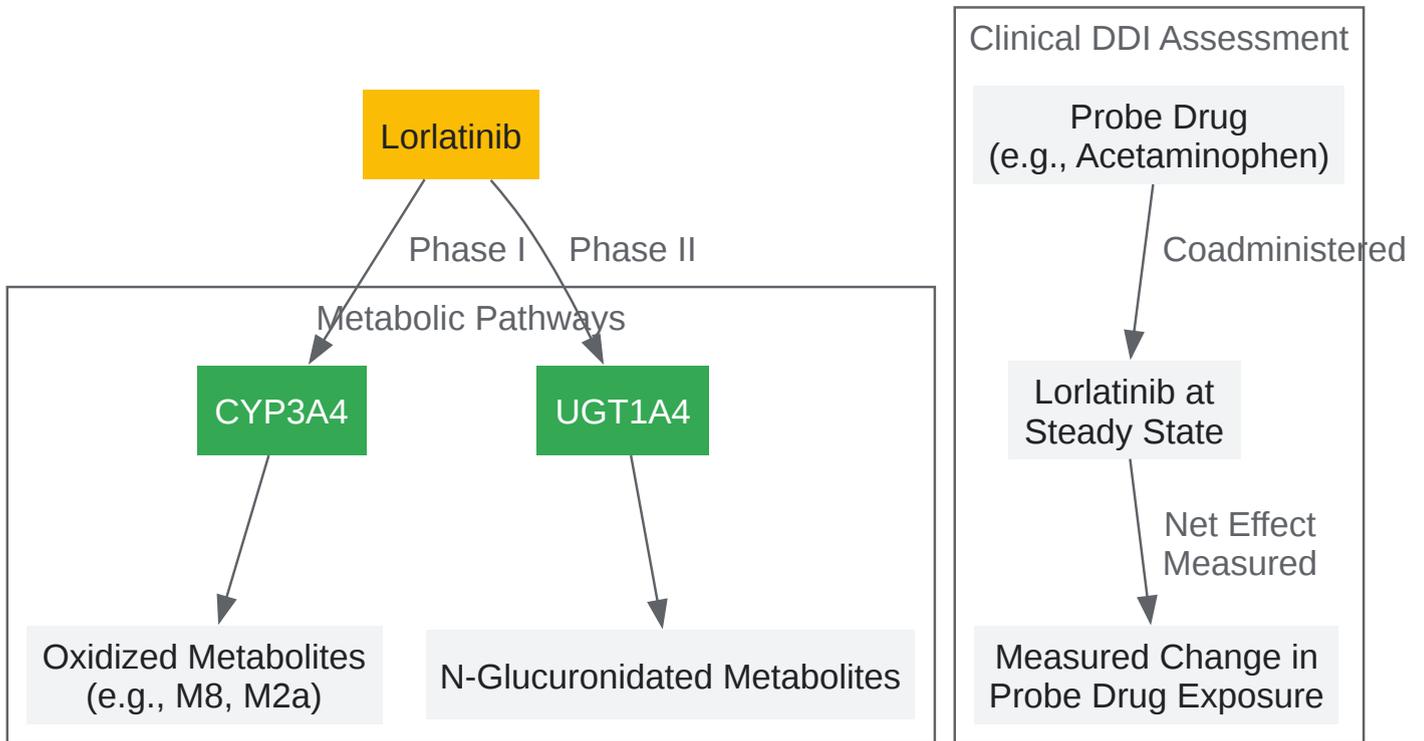
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Metabolic Profile of Lorlatinib

The table below summarizes the key enzymes involved in lorlatinib's metabolism as identified from the search results.

Enzyme System	Primary Enzymes Involved	Role in Lorlatinib Metabolism	Evidence Source
Phase I (Oxidation)	CYP3A4 (Major); CYP2C8, CYP2C19, CYP3A5 (Minor)	Primary oxidative metabolic pathway [1] [2]	In vitro studies with HLMs/RLMs; Human ADME study [1] [2]
Phase II (Glucuronidation)	UGT1A4 (Major); UGT1A3 (Minor)	Major N-glucuronidation pathway [3] [1] [2]	Reaction phenotyping; Human ADME study [2]

The following diagram illustrates the primary metabolic pathways of lorlatinib and the clinical approach to assessing its drug-drug interactions (DDIs).



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Clinical DDI Evidence and Induction Potential

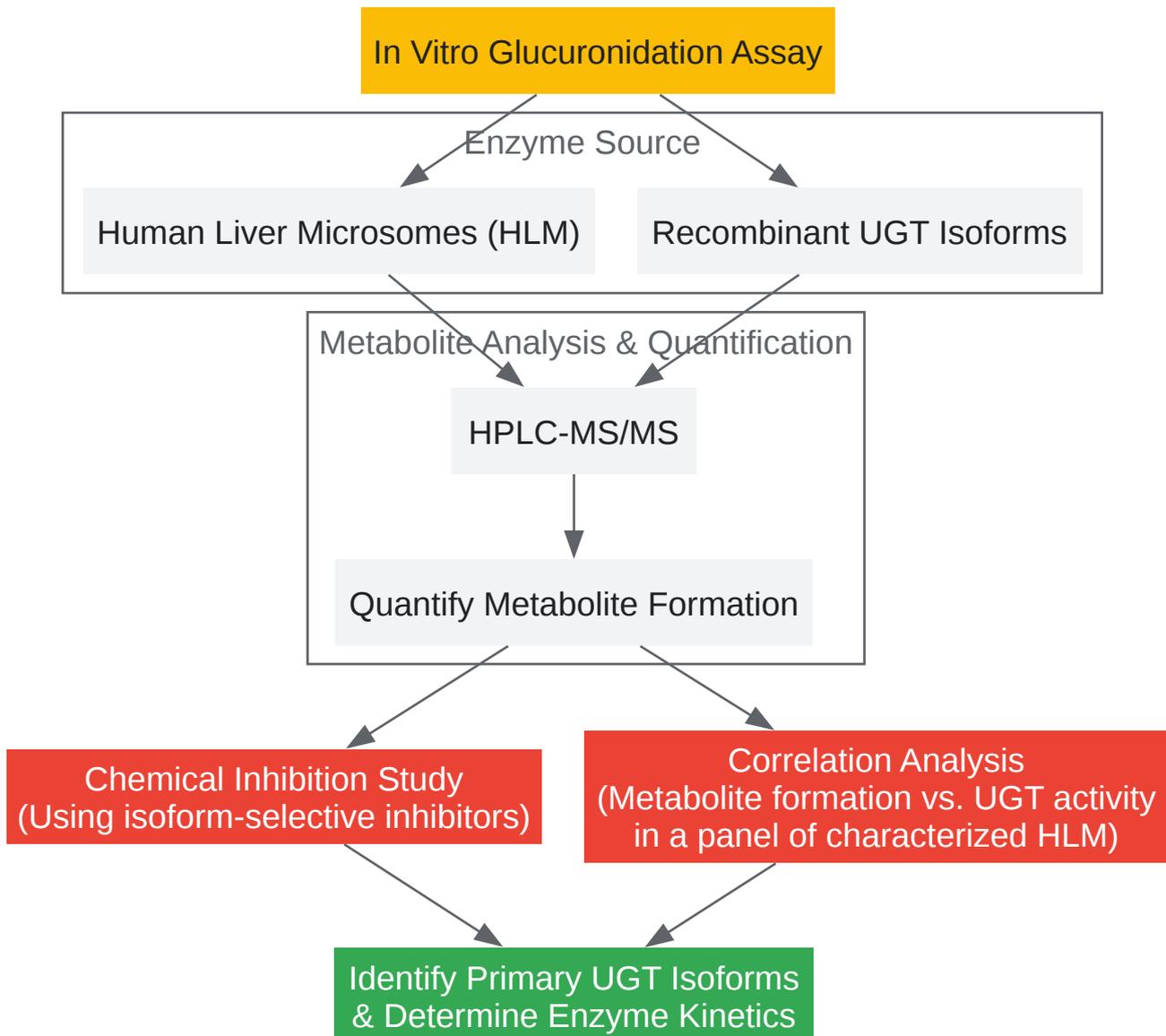
A clinical drug-drug interaction (DDI) study provides direct evidence of how lorlatinib affects UGT enzymes *in vivo*. The study design and key findings are summarized below.

Study Aspect	Details
Objective	To assess the net effect of steady-state lorlatinib on the activity of CYP2B6, CYP2C9, UGT, and P-gp [3].
Probe Substrate	Acetaminophen (for UGT1A activity) [3].

Study Aspect	Details
Study Design	Patients received a single oral dose of the probe drug alone (Day -2), followed by daily lorlatinib (100 mg). On Day 15, the probe drug was co-administered with lorlatinib, and PK parameters were compared [3].
Key Finding	Coadministration with lorlatinib decreased the systemic exposure (AUC_{∞}) of acetaminophen by 45% and its peak concentration (C_{max}) by 28% [3].
Conclusion	Lorlatinib is a weak inducer of UGT enzymes after steady state is achieved [3]. The study noted that no dose modifications are needed for concomitant drugs that are substrates of UGT [3].

Experimental Protocols for UGT Phenotyping

The search results point to standard methodologies used to identify the specific UGT enzymes responsible for metabolizing a drug candidate. The following workflow is adapted from general UGT phenotyping approaches [4] [1].



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Key Methodological Details:

- **Enzyme Sources:** Experiments typically use **human liver microsomes (HLM)** or a panel of **recombinant human UGT enzymes** (e.g., UGT1A1, UGT1A3, UGT1A4, etc.) to identify which isoform is capable of catalyzing the reaction [4] [1].
- **Incubation Conditions:** Assays are run in the presence of **UDP-glucuronic acid (UDPGA)** and an activator like **alamethicin** to allow microsomal pore formation [4] [5].
- **Analytical Technique:** The formation of glucuronidated metabolites is quantified using **High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)** [4] [1]. The "response factor method" can be used for quantification when metabolite standards are unavailable [4].

- **Kinetic Analysis:** Once the primary enzyme is identified, its **Michaelis-Menten kinetics** are determined by measuring metabolite formation rates at varying substrate concentrations. This allows for the calculation of parameters like **K_m** (affinity) and **V_{max}** (maximum velocity) [4].

Research Implications and Future Directions

- **Clinical Significance:** The identification of UGT1A4 as a major metabolic pathway is crucial for **predicting and managing drug-drug interactions (DDIs)**. While lorlatinib is a weak inducer of the UGT system overall [3], its concurrent role as a **moderate inducer of CYP3A4 and P-gp** necessitates careful review of concomitant medications [3].
- **Addressing Knowledge Gaps:** A complete kinetic profile for the UGT1A4-lorlatinib interaction is lacking in the public domain. Future research should focus on determining the fundamental parameters of **K_m, V_{max}, and intrinsic clearance (CL_{int})** for this specific reaction. Furthermore, investigating the potential for **polymorphisms in the UGT1A4 gene** to affect inter-patient variability in lorlatinib exposure and response would be a valuable extension of this work.

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